![molecular formula C22H20Cl2N2O5 B2536884 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide CAS No. 320419-81-6](/img/structure/B2536884.png)
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include information about the compound’s reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Enaminones
Research on anticonvulsant enaminones, such as various pyridine derivatives, has demonstrated their potential in medicinal chemistry, especially in the development of treatments for epilepsy. The crystal structures of these compounds show significant interactions, such as hydrogen bonds, that contribute to their bioactive properties (Kubicki, Bassyouni, & Codding, 2000).
CB1 Inverse Agonists
Compounds with structural similarities have been studied for their role as CB1 cannabinoid receptor inverse agonists. These studies are crucial in understanding obesity treatment and metabolic syndrome management. The synthesis and biological activities of such compounds highlight their importance in drug discovery (Meurer et al., 2005).
Antimicrobial and Antifungal Agents
Derivatives of pyridine, particularly focusing on their antimicrobial and antifungal properties, have been a significant area of research. These compounds, through their novel synthetic routes and biological evaluations, offer insights into developing new antimicrobial agents (El-Sehrawi et al., 2015).
Complexation with Copper(II)
The study of pyridine carboxamide ligands and their complexation to copper(II) sheds light on the potential applications of similar compounds in materials science and catalysis. The structural diversity and properties of these complexes can guide the synthesis of novel materials (Jain et al., 2004).
Analgesic Properties
Research into the modification of pyridine moieties to enhance analgesic properties highlights the potential of similar compounds in pain management. These studies are integral to discovering new pain relief drugs with improved efficacy and safety profiles (Ukrainets et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
It’s known that similar compounds can inhibit certain enzymes and interact with various receptors . These interactions can lead to changes in cellular processes and functions.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, cancer, and other diseases .
Pharmacokinetics
Similar compounds have been known to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .
Result of Action
Similar compounds have been known to induce various cellular responses, including apoptosis, cell cycle arrest, and changes in gene expression .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary . These reactions involve resonance-stabilized carbocations .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, can undergo free radical reactions . In these reactions, a radical is formed that can remove a hydrogen atom to form a new compound .
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5/c1-29-18-10-15(11-19(30-2)20(18)31-3)25-21(27)16-5-4-8-26(22(16)28)12-13-6-7-14(23)9-17(13)24/h4-11H,12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUASDAMFZGFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)

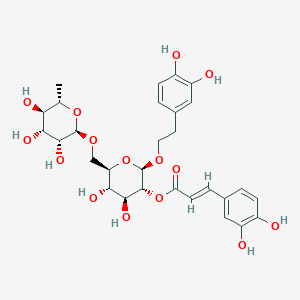


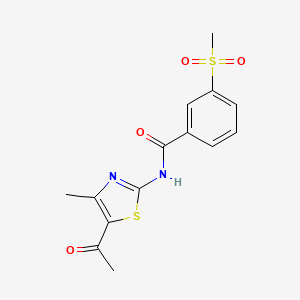

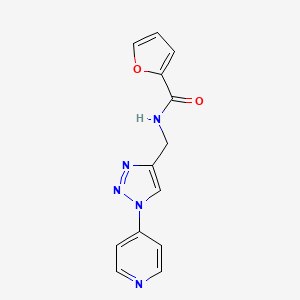
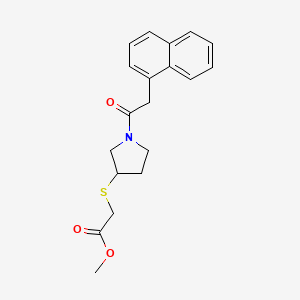

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)

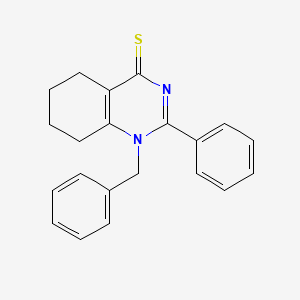
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)